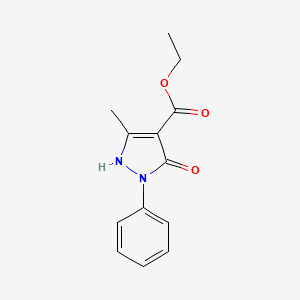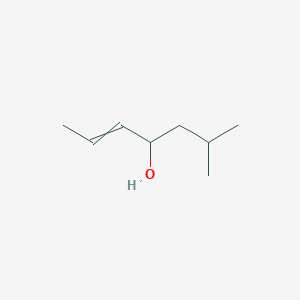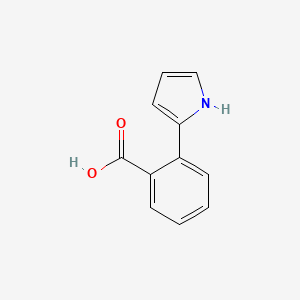![molecular formula C17H22N4O4 B12510544 2-[2-(2-aminopropanamido)-3-(1H-indol-3-yl)propanamido]propanoic acid](/img/structure/B12510544.png)
2-[2-(2-aminopropanamido)-3-(1H-indol-3-yl)propanamido]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(2-aminopropanamido)-3-(1H-indol-3-yl)propanamido]propanoic acid is a complex organic compound that features an indole ring, which is a significant structure in many biologically active molecules
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-aminopropanamido)-3-(1H-indol-3-yl)propanamido]propanoic acid typically involves multiple stepsThe reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and reduce production costs while maintaining the quality and purity of the final product .
化学反応の分析
Types of Reactions
2-[2-(2-aminopropanamido)-3-(1H-indol-3-yl)propanamido]propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while reduction may produce more saturated derivatives .
科学的研究の応用
2-[2-(2-aminopropanamido)-3-(1H-indol-3-yl)propanamido]propanoic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe for studying biological processes involving indole derivatives.
Medicine: It has potential therapeutic applications due to its structural similarity to biologically active molecules.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
作用機序
The mechanism of action of 2-[2-(2-aminopropanamido)-3-(1H-indol-3-yl)propanamido]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
類似化合物との比較
Similar Compounds
- 2-Amino-3-(1H-indol-3-yl)propanamide
- (S)-2-Amino-3-(1H-indol-3-yl)-propionic acid methyl ester
- 2-acetamido-3-(1H-indol-3-yl)propanoic acid
Uniqueness
2-[2-(2-aminopropanamido)-3-(1H-indol-3-yl)propanamido]propanoic acid is unique due to its specific arrangement of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
特性
分子式 |
C17H22N4O4 |
|---|---|
分子量 |
346.4 g/mol |
IUPAC名 |
2-[[2-(2-aminopropanoylamino)-3-(1H-indol-3-yl)propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C17H22N4O4/c1-9(18)15(22)21-14(16(23)20-10(2)17(24)25)7-11-8-19-13-6-4-3-5-12(11)13/h3-6,8-10,14,19H,7,18H2,1-2H3,(H,20,23)(H,21,22)(H,24,25) |
InChIキー |
ZVWXMTTZJKBJCI-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-methyl-6-(phenylsulfanyl)pyrimidine](/img/structure/B12510495.png)
![Methyl 2-{[(tert-butoxy)carbonyl]amino}-5-iodo-1,3-thiazole-4-carboxylate](/img/structure/B12510500.png)
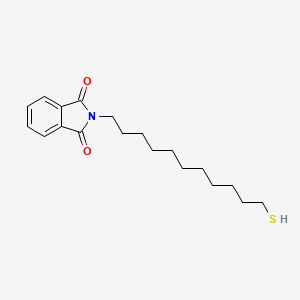
![4-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/structure/B12510503.png)
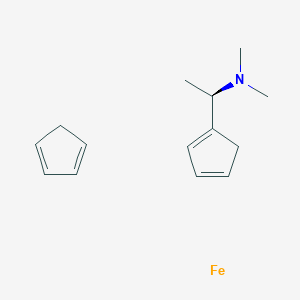
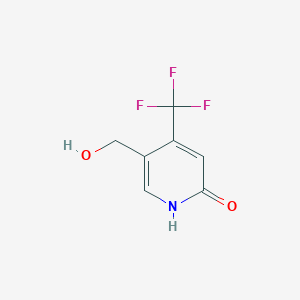

![Sodium 4-[2-[(dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propoxy]-4-oxobutanoate](/img/structure/B12510529.png)
![Tert-butyl 3-[(6-aminopyrazin-2-yl)oxy]piperidine-1-carboxylate](/img/structure/B12510531.png)
